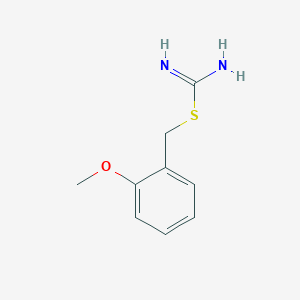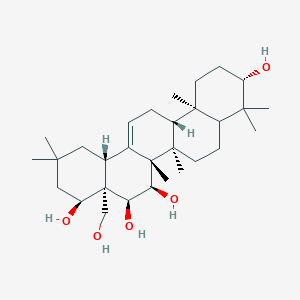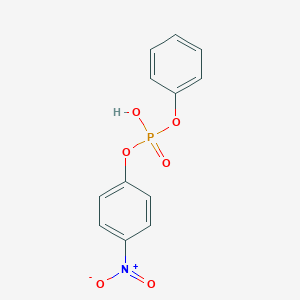![molecular formula C15H23NO2S B231514 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as Sulfamethazine, is a synthetic sulfonamide antibiotic used in veterinary medicine. It is commonly used to treat bacterial infections in livestock, such as swine, poultry, and cattle. The chemical structure of Sulfamethazine is shown below:
Mecanismo De Acción
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and reproduction of bacteria, so inhibiting its synthesis leads to the death of the bacteria.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been shown to have low toxicity in animals and humans. However, it can cause adverse effects in some individuals, such as allergic reactions and gastrointestinal disturbances. In animals, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can cause kidney damage if given in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene is a widely used antibiotic in veterinary medicine, and its availability makes it a convenient choice for research studies. However, its use is limited by the development of bacterial resistance. Additionally, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can interfere with the growth of some bacterial strains, making it unsuitable for certain research studies.
Direcciones Futuras
1. Development of new antibiotics with improved efficacy and reduced side effects.
2. Study of the mechanisms of bacterial resistance to antibiotics and development of strategies to overcome resistance.
3. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in combination with other antibiotics to enhance efficacy.
4. Study of the effects of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene on the microbiome of animals and humans.
5. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in the treatment of other bacterial infections, such as those caused by Mycobacterium tuberculosis.
Métodos De Síntesis
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base, such as sodium hydroxide. The reaction yields 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
Propiedades
Fórmula molecular |
C15H23NO2S |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-7-12(2)10-16(9-11)19(17,18)15-6-5-13(3)14(4)8-15/h5-6,8,11-12H,7,9-10H2,1-4H3 |
Clave InChI |
YXWVNTKNEGLZIE-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |
SMILES canónico |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)




![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)

